molecular formula C15H14O B195590 Dibenzosuberol CAS No. 1210-34-0

Dibenzosuberol

Cat. No. B195590
CAS RN: 1210-34-0
M. Wt: 210.27 g/mol
InChI Key: POAVRNPUPPJLKZ-UHFFFAOYSA-N
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Patent
US04513002

Procedure details

A mixture of 208 g of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, 2 l of ethanol, 200 g of sodium hydroxide and 300 g of zinc powder is heated to boiling under reflux while stirring for 2 hours. The still warm mixture is filtered over kieselguhr while back-washing with about 1 l of methanol. After concentration of the yellow solution to about 1 l, the thick paste obtained is partitioned between 2 l of chloroform and 1 l of water. The alkaline-aqueous phase is adjusted to pH 3 to 4 with about 400 ml of concentrated hydrochloric acid while cooling with ice and extracted with 1 l of chloroform. The combined chloroform extracts are washed with water until they are neutral and subsequently dried over magnesium sulfate in the presence of a small amount of active carbon. After filtration and concentration of the clear, light yellowish solution, there is obtained 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol as an almost white, crystalline mass with a melting point of 89-91°.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH2:10][CH2:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>[Zn].C(O)C>[CH:1]1[C:11]2[CH2:10][CH2:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[CH:6]([OH:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
208 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)=O
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The still warm mixture is filtered over kieselguhr
WASH
Type
WASH
Details
while back-washing with about 1 l of methanol
CUSTOM
Type
CUSTOM
Details
After concentration of the yellow solution to about 1 l, the thick paste obtained
CUSTOM
Type
CUSTOM
Details
is partitioned between 2 l of chloroform and 1 l of water
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 l of chloroform
WASH
Type
WASH
Details
The combined chloroform extracts are washed with water until they
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over magnesium sulfate in the presence of a small amount of active carbon
FILTRATION
Type
FILTRATION
Details
After filtration and concentration of the clear, light yellowish solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.